Ethanone, 2-(dimethylamino)-1-(4-methyl-1-piperazinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethanone, 2-(dimethylamino)-1-(4-methyl-1-piperazinyl)- is a useful research compound. Its molecular formula is C9H19N3O and its molecular weight is 185.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanone, 2-(dimethylamino)-1-(4-methyl-1-piperazinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 2-(dimethylamino)-1-(4-methyl-1-piperazinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethanone, 2-(dimethylamino)-1-(4-methyl-1-piperazinyl)-, commonly referred to as a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant data.
Chemical Structure and Properties
The chemical structure of Ethanone, 2-(dimethylamino)-1-(4-methyl-1-piperazinyl)- features a piperazine ring substituted with a dimethylamino group and an ethanone moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.
Biological Activities
Ethanone derivatives, including the compound , exhibit a wide range of biological activities:
- Antimicrobial Activity : Piperazine derivatives are known for their antimicrobial properties. Studies have demonstrated that these compounds can inhibit bacterial growth and show efficacy against various pathogens .
- Anticancer Properties : Research indicates that piperazine-containing compounds can induce apoptosis in cancer cells. For instance, some derivatives have shown selective cytotoxicity against tumor cell lines while sparing normal cells .
- Antiviral Effects : Certain piperazine derivatives have been reported to possess antiviral activity, potentially by interfering with viral replication processes .
- Neuropharmacological Effects : The piperazine moiety is prevalent in drugs targeting neurological disorders. Compounds like Ethanone are being explored for their potential in treating conditions such as anxiety and depression due to their interaction with serotonin receptors .
The biological activity of Ethanone can be attributed to its ability to modulate neurotransmitter systems and interact with various receptors:
- Serotonin Receptors : Piperazine derivatives often exhibit affinity for serotonin receptors (5-HT), which are crucial in mood regulation and anxiety responses. This interaction may underlie their neuropharmacological effects .
- α-Adrenergic Receptors : The compound's structure suggests potential activity at α-adrenergic receptors, contributing to its cardiovascular effects .
Table 1: Summary of Biological Activities of Ethanone Derivatives
Case Study: Anticancer Activity
In a study examining the anticancer properties of piperazine derivatives, Ethanone was tested against several cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value indicating potent activity compared to standard chemotherapeutics .
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of various piperazine derivatives, including Ethanone. The compound demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
Properties
CAS No. |
5610-50-4 |
---|---|
Molecular Formula |
C9H19N3O |
Molecular Weight |
185.27 g/mol |
IUPAC Name |
2-(dimethylamino)-1-(4-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C9H19N3O/c1-10(2)8-9(13)12-6-4-11(3)5-7-12/h4-8H2,1-3H3 |
InChI Key |
CERRQWPCGVMFAX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.